REACTION_CXSMILES
|
[O-:1][P:2]([O:5][P:6]([O:9]P([O-])([O-])=O)([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[O-:3][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:1])[O-:4] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallizes with 6H2O
|
Type
|
CUSTOM
|
Details
|
About 17 g of the salt free from water of crystallization
|
Type
|
DISSOLUTION
|
Details
|
dissolve in 100 g of water at room temperature
|
Type
|
DISSOLUTION
|
Details
|
about 20 g dissolve at 60°
|
Type
|
DISSOLUTION
|
Details
|
about 32 g dissolve at 100°
|
Type
|
TEMPERATURE
|
Details
|
after heating the solution for 2 hours at 100°
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Name
|
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |